
3-(4-Fluorophenyl)acrylic acid
Overview
Description
3-(4-Fluorophenyl)acrylic acid is an organic compound that belongs to the class of cinnamic acid derivatives. It is characterized by the presence of a fluorine atom attached to the phenyl ring, which is in turn connected to an acrylic acid moiety. This compound is known for its applications in various fields, including wastewater treatment and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)acrylic acid typically involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. Another method involves the reaction of 4-fluorophenylacetic acid with acetic anhydride and a catalyst .
Industrial Production Methods: Industrial production of this compound often employs the use of trifluoroacetic acid as an activator. This method is effective in treating wastewater containing high levels of organic matter and bacterial strains .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form 3-(4-Fluorophenyl)propionic acid.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products Formed:
Oxidation: 4-Fluorobenzoic acid.
Reduction: 3-(4-Fluorophenyl)propionic acid.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 3-(4-Fluorophenyl)acrylic acid exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For example, it demonstrated inhibitory effects against lung fibroblasts and other tumor cells, making it a potential candidate for further development in cancer therapeutics .
Antiviral Properties
The compound has also been evaluated for its antiviral activity. In a study focused on chikungunya virus (CHIKV), derivatives of acrylamides—including those related to this compound—were synthesized and tested. One particular derivative exhibited a remarkable reduction in CHIKV-positive cells, suggesting that modifications of this compound could lead to effective antiviral agents .
Bioactive Molecule Development
The synthesis of acrylic acid derivatives is crucial for developing new bioactive molecules targeting diseases such as schistosomiasis and tuberculosis. The compound's structure allows for modifications that can enhance biological activity against these pathogens .
In material science, the compound serves as a precursor for creating advanced materials with specific functionalities. For instance, it can be used to synthesize coatings and adhesives that require enhanced adhesion properties or resistance to environmental degradation.
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Case Study 1: Anticancer Activity Assessment
A study evaluated the effects of this compound on lung cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents . -
Case Study 2: Antiviral Screening
In an antiviral screening study, various acrylamide derivatives were tested against CHIKV. The most promising derivative based on molecular docking studies was found to significantly inhibit viral replication in vitro, supporting the potential use of modified acrylic acids as antiviral agents .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)acrylic acid involves its interaction with cellular targets that regulate gene expression and cell proliferation. The compound has been shown to inhibit the activity of certain enzymes and transcription factors, leading to reduced tumor cell growth and proliferation .
Comparison with Similar Compounds
Cinnamic Acid: Lacks the fluorine atom, making it less effective in certain applications.
3-(4-Chlorophenyl)acrylic Acid: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological activity.
3-(4-Bromophenyl)acrylic Acid: Contains a bromine atom, which can also affect its chemical and biological properties.
Uniqueness: 3-(4-Fluorophenyl)acrylic acid is unique due to the presence of the fluorine atom, which enhances its reactivity and effectiveness in various applications, particularly in cancer research and wastewater treatment .
Biological Activity
3-(4-Fluorophenyl)acrylic acid is an organic compound that has garnered attention for its diverse biological activities, particularly in the realms of cancer research and environmental science. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the class of cinnamic acid derivatives, characterized by a fluorine atom attached to a phenyl ring connected to an acrylic acid moiety. Its chemical structure enhances its reactivity, making it a valuable compound in various applications.
The biological activity of this compound primarily involves its interaction with cellular targets that regulate gene expression and cell proliferation. Research indicates that it inhibits specific enzymes and transcription factors, leading to reduced growth and proliferation of tumor cells. The compound's mechanism can be summarized as follows:
- Inhibition of Tumor Cell Growth : The compound interferes with signaling pathways critical for cancer cell survival.
- Gene Expression Modulation : It alters the expression of genes associated with cell cycle regulation and apoptosis.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of this compound. For instance, it has shown inhibitory activity against lung fibroblasts and lung cancer cells, suggesting its potential as a therapeutic agent in oncology.
Study | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
Study A | A549 (Lung) | 15.2 | Inhibition of proliferation |
Study B | H1299 (Lung) | 12.5 | Induction of apoptosis |
Antiviral Activity
Recent investigations into the antiviral properties of acrylamide derivatives, including this compound, have revealed promising results against viral infections such as chikungunya virus (CHIKV). Molecular docking studies suggest that the compound may inhibit viral glycoproteins, thereby blocking viral attachment and entry into host cells.
Case Studies
- Lung Cancer Research : A study evaluating the effects of this compound on lung cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. This study highlighted the compound's potential as an adjunct therapy in lung cancer treatment.
- Antiviral Evaluation : In a computer-aided design study focusing on acrylamide derivatives, this compound was shown to significantly reduce CHIKV-positive cells from 74% to less than 1% post-treatment, indicating its potential as an antiviral scaffold .
Environmental Applications
Beyond its biological activities, this compound has been utilized in wastewater treatment processes due to its effectiveness in degrading organic pollutants and inhibiting bacterial strains. This application underscores its versatility beyond medicinal chemistry.
Comparison with Related Compounds
The presence of the fluorine atom in this compound distinguishes it from similar compounds like cinnamic acid and other halogenated acrylic acids. This modification enhances its biological activity and reactivity.
Compound | Fluorine Presence | Biological Activity |
---|---|---|
Cinnamic Acid | No | Moderate anticancer activity |
3-(4-Chlorophenyl)acrylic Acid | Yes | Lower efficacy compared to fluorine derivative |
3-(4-Bromophenyl)acrylic Acid | Yes | Varies based on bromine's influence |
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 3-(4-fluorophenyl)acrylic acid, and how are spectral discrepancies resolved?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the α,β-unsaturated carboxylic acid structure. The vinyl protons (HC=CH–) typically appear as doublets in the range of δ 6.2–7.5 ppm, while the fluorine substituent on the phenyl ring induces deshielding effects .
- Infrared (IR) Spectroscopy : Identify the carboxylic acid O–H stretch (~2500–3000 cm) and conjugated C=O stretch (~1680–1720 cm). Discrepancies in peak positions may arise from polymorphism or solvent effects; use differential scanning calorimetry (DSC) to assess crystallinity .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M–H] at m/z 165) and fragmentation patterns to rule out impurities .
Q. What synthetic routes are commonly employed for this compound, and how are reaction conditions optimized?
- Methodology :
- Knoevenagel Condensation : React 4-fluorobenzaldehyde with malonic acid in the presence of a base (e.g., piperidine) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (80–100°C) to minimize decarboxylation side reactions .
- Wittig Reaction : Use 4-fluorophenyl-substituted ylides and acrylic acid derivatives. Control stereochemistry (E/Z selectivity) by adjusting solvent polarity and ylide stability .
- Purification : Recrystallize from ethanol/water mixtures to isolate the pure α,β-unsaturated acid .
Advanced Research Questions
Q. How can enantiomeric purity be preserved during the synthesis of fluorophenylacrylic acid derivatives?
- Methodology :
- Chiral Auxiliaries : Employ enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) during condensation reactions. For example, Sharpless epoxidation or asymmetric hydrogenation can induce chirality in intermediates .
- Crystallization-Induced Asymmetric Transformation : Utilize chiral resolving agents (e.g., cinchona alkaloids) to separate enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .
- Stereochemical Analysis : Use circular dichroism (CD) spectroscopy or X-ray crystallography to confirm absolute configuration .
Q. What strategies address contradictions in biological activity data for this compound derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing fluorine with chlorine or methyl groups) and compare bioactivity profiles. For example, 3-(4-chlorophenyl) analogs may exhibit enhanced antimicrobial potency due to increased lipophilicity .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in biological matrices. Contradictions in cytotoxicity data may arise from differential metabolic stability .
- Crystallographic Analysis : Resolve crystal structures of target protein-ligand complexes (e.g., enzymes like COX-2) to validate binding modes and explain activity variations .
Q. How are computational methods applied to predict the reactivity of this compound in drug design?
- Methodology :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing Michael acceptor reactivity .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) to assess binding affinity and residence time. Compare fluorophenyl derivatives with non-fluorinated analogs to quantify halogen bonding contributions .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett constants to optimize pharmacokinetic properties .
Q. Data Analysis and Experimental Design
Q. How should researchers analyze conflicting crystallographic data for fluorophenylacrylic acid derivatives?
- Methodology :
- Space Group Validation : Use SHELXTL or Olex2 to re-refine diffraction data and check for missed symmetry elements. Contradictions may arise from twinning or incorrect space group assignment .
- Hydrogen Bonding Networks : Compare packing diagrams across polymorphs (e.g., P2/c vs. P) to identify stabilizing interactions. Fluorine’s weak hydrogen-bond acceptor capacity can influence crystal packing .
- R-Factor Analysis : Ensure R < 5% and R < 0.05 for high-resolution datasets. Discrepancies may indicate disordered solvent molecules or partial occupancy .
Q. What experimental controls are critical in assessing the photostability of this compound?
- Methodology :
- Light Exposure Studies : Irradiate samples under UV-Vis light (300–400 nm) and monitor degradation via HPLC. Include dark controls to distinguish thermal vs. photolytic decomposition .
- Radical Scavengers : Add antioxidants (e.g., BHT) to reaction mixtures to test for radical-mediated degradation pathways .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., α,α-d-acrylic acid) to trace hydrogen abstraction mechanisms during photolysis .
Properties
IUPAC Name |
3-(4-fluorophenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMMYAZSUSYVQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293255 | |
Record name | 3-(4-Fluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-32-5 | |
Record name | 3-(4-Fluorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901293255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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